This compound has been studied for its potential as an angiogenesis inhibitor, specifically targeting vascular endothelial growth factor receptor 2 (VEGFR-2) kinase. [ [] ] Angiogenesis, the formation of new blood vessels, plays a critical role in tumor growth and metastasis. Inhibiting VEGFR-2 kinase, a key regulator of angiogenesis, can hinder tumor development by disrupting blood vessel formation.
The synthesis of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea has been described in the literature. [ [] ] A typical synthesis involves the reaction of 2-aminobenzoxazole with 4-nitrobenzoyl chloride to yield 2-(4-nitrophenyl)benzoxazole. This intermediate is then reduced to 2-(4-aminophenyl)benzoxazole. Finally, the target compound is obtained by reacting 2-(4-aminophenyl)benzoxazole with 2,6-difluorophenyl isocyanate.
The molecular structure of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea can be visualized using molecular modeling software. [ [] ] The molecule consists of a central urea group connected to a 4-(benzoxazol-2-yl)phenyl group on one side and a 2,6-difluorophenyl group on the other. The benzoxazole ring system is planar, while the phenyl rings can adopt different conformations due to rotation around the single bonds connecting them.
1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea has been identified as a type II inhibitor of VEGFR-2 kinase. [ [] ] Type II inhibitors bind to an inactive conformation of the kinase, preventing its activation and subsequent phosphorylation of downstream targets. The specific interactions of the compound with the VEGFR-2 kinase active site can be analyzed through molecular docking studies.
The primary scientific research application of 1-(4-(Benzo[d]oxazol-2-yl)phenyl)-3-(2,6-difluorophenyl)urea is in the field of angiogenesis inhibition. It has been studied as a potential therapeutic agent for cancer, targeting the VEGFR-2 kinase to disrupt the formation of new blood vessels required for tumor growth and spread. [ [] ] In vitro studies have demonstrated its potent inhibitory activity against VEGFR-2 kinase and selective antiproliferative activity against various cancer cell lines. [ [] ] Further research, including in vivo studies, is necessary to fully evaluate its efficacy and safety as a potential anti-cancer drug.
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: